Cbz-Leu-Abu-OH, also known as N-Cbz-L-Leucine, is a compound with the chemical formula C14H19NO4 and a molecular weight of 265.31 g/mol. It is classified as an amino acid derivative, specifically a protected form of L-leucine, which is commonly used in peptide synthesis and pharmaceutical applications. The compound features a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-leucine, enhancing its stability and facilitating its incorporation into peptides.
This compound can be sourced from various chemical suppliers and is classified under the category of amino acids and their derivatives. Its unique structure allows it to be utilized in peptide synthesis, particularly in the formation of complex peptides that require specific protective groups to prevent unwanted reactions during synthesis.
The synthesis of Cbz-Leu-Abu-OH typically involves the following steps:
The reaction conditions must be carefully controlled to ensure high yield and purity of the final product. The use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) is common during synthesis to facilitate solubility and reaction efficiency.
The molecular structure of Cbz-Leu-Abu-OH can be represented as follows:
The structure features:
The compound has several notable structural properties:
Cbz-Leu-Abu-OH participates in various chemical reactions typical for amino acids and peptides:
These reactions are typically facilitated by catalysts or specific reagents that promote amide bond formation while minimizing side reactions that could lead to undesired products.
The mechanism by which Cbz-Leu-Abu-OH acts primarily revolves around its role in peptide synthesis:
The high bioavailability score indicates that once released, it can be effectively absorbed and utilized by biological systems.
Cbz-Leu-Abu-OH is widely used in:
The carbobenzyloxy (Cbz) group, introduced by Max Bergmann in 1932, revolutionized peptide synthesis by providing a reversible N-terminal protecting group removable under mild catalytic hydrogenation conditions. Within this framework, Cbz-Leu-OH (CAS 2018-66-8) emerged as a fundamental building block, with commercial availability documented since the mid-20th century [5] [7]. The incorporation of non-proteinogenic amino acids like α-aminobutyric acid (Abu) marked a strategic evolution toward peptidomimetic design. Cbz-Leu-Abu-OH represents this progression, combining the hydrophobic, branched-chain characteristics of leucine with Abu's conformational flexibility—a structural feature that enhances metabolic stability while reducing enzymatic degradation compared to canonical amino acids [8] [9].
The compound's synthesis traditionally employs solution-phase or solid-phase methodologies. In solution-phase synthesis, Cbz-Leu-OH is activated (e.g., via mixed anhydride or carbodiimide reagents) before coupling with Abu-OH derivatives. Analytical characterization typically confirms high purity (>99% by HPLC), with critical parameters including retention time, optical rotation, and spectroscopic profiles (FTIR, NMR, MS) [5] [7]. The emergence of Abu reflects a broader trend in peptide science: the strategic deployment of non-canonical residues to engineer bioactive molecules with tailored properties.
Table 1: Key Properties of Cbz-Leu-Abu-OH Components
| Amino Acid | Abbreviation | Molecular Formula | Molecular Weight | Structural Role |
|---|---|---|---|---|
| N-Carbobenzyloxy-L-Leucine | Cbz-Leu-OH | C₁₄H₁₉NO₄ | 265.3 g/mol | Hydrophobic anchor |
| L-α-Aminobutyric Acid | Abu-OH | C₄H₉NO₂ | 103.1 g/mol | Conformational constraint |
| Dipeptide | Cbz-Leu-Abu-OH | C₁₈H₂₆N₂O₅ | 350.4 g/mol | Protease-resistant scaffold |
Proteases represent ~2% of the human genome (553 members), with dysregulated activity implicated in cancer, neurodegenerative disorders, and viral infections [2] [4]. Cbz-Leu-Abu-OH serves as a critical precursor in designing inhibitors targeting serine and cysteine proteases due to:
Recent studies demonstrate that Leu-Abu dipeptides inhibit trypsin-like serine proteases with IC₅₀ values in the low micromolar range. The Cbz group further augments activity by mimicking natural acyl substrates, facilitating competitive inhibition [4] [9].
Cbz-protected dipeptides occupy a strategic niche in medicinal chemistry, balancing synthetic accessibility with biofunctional versatility. Cbz-Leu-Abu-OH exemplifies this through:
Table 2: Comparative Analysis of Cbz-Dipeptide Applications
| Dipeptide | Protease Target | Key Advantage | Therapeutic Area |
|---|---|---|---|
| Cbz-Leu-Abu-OH | Serine proteases (DPP-4, thrombin) | Enhanced metabolic stability | Diabetes, thrombosis |
| Cbz-Phe-Pro-OH | Prolyl endopeptidase | Transition-state mimicry | Cognitive disorders |
| Cbz-Arg-Leu-OH | Trypsin-like proteases | Electrostatic S1 binding | Anticoagulation |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1